molecular formula C21H25N7OS B2383632 N-[4-(4-methylpiperazin-1-yl)phenyl]-2-(1-phenyltetrazol-5-yl)sulfanylpropanamide CAS No. 879576-92-8

N-[4-(4-methylpiperazin-1-yl)phenyl]-2-(1-phenyltetrazol-5-yl)sulfanylpropanamide

Cat. No.: B2383632
CAS No.: 879576-92-8
M. Wt: 423.54
InChI Key: IAHOJKYLMNZOIM-UHFFFAOYSA-N
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Description

N-[4-(4-Methylpiperazin-1-yl)phenyl]-2-(1-phenyltetrazol-5-yl)sulfanylpropanamide is a synthetic small molecule characterized by a tetrazole ring, a piperazine moiety, and a sulfanylpropanamide linker. The tetrazole group (a five-membered aromatic ring with four nitrogen atoms) often serves as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability. The 4-methylpiperazine substituent on the phenyl ring may improve solubility and influence receptor binding kinetics.

Properties

IUPAC Name

N-[4-(4-methylpiperazin-1-yl)phenyl]-2-(1-phenyltetrazol-5-yl)sulfanylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7OS/c1-16(30-21-23-24-25-28(21)19-6-4-3-5-7-19)20(29)22-17-8-10-18(11-9-17)27-14-12-26(2)13-15-27/h3-11,16H,12-15H2,1-2H3,(H,22,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHOJKYLMNZOIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)N2CCN(CC2)C)SC3=NN=NN3C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(4-methylpiperazin-1-yl)phenyl]-2-(1-phenyltetrazol-5-yl)sulfanylpropanamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Molecular Structure

  • Chemical Formula : C17H22N6S
  • Molecular Weight : 342.46 g/mol
  • SMILES Notation : CC1=CN(N=N1)C(=O)N(C2=CC=C(C=C2)N3CCN(CC3)C(C(=O)N)S)C

Predicted Properties

PropertyValue
SolubilityModerate
LogP2.5
pKa7.4

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of compounds containing tetrazole and sulfonamide moieties. For instance, derivatives similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

  • Induction of Apoptosis : Research indicates that compounds with similar structures can activate apoptotic pathways through the caspase cascade, specifically caspases 3, 8, and 9, leading to programmed cell death in cancer cells .
  • Inhibition of Tumor Growth : In vitro studies have shown that these compounds can inhibit tumor growth by disrupting cellular signaling pathways involved in proliferation and survival .
  • Autophagy Activation : Some derivatives have been reported to induce autophagy, which can contribute to their anticancer effects by promoting the degradation of damaged cellular components .

Study on Breast Cancer Cells

A notable study evaluated the anticancer activity of a structurally similar compound on breast cancer cell lines (MCF-7 and MDA-MB-231). The findings revealed:

  • Cytotoxicity : The tested compound exhibited higher cytotoxicity compared to cisplatin.
  • Mechanistic Insights : The compound increased levels of reactive oxygen species (ROS), suppressed NF-κB expression, and promoted p53 activation, which are critical for apoptosis .

Other Biological Activities

Beyond anticancer properties, compounds like this compound may also exhibit:

  • Antimicrobial Activity : Some tetrazole derivatives have shown promise as antimicrobial agents against various pathogens.
  • Calcium Channel Blockade : Certain related compounds have been identified as calcium channel blockers, which could be beneficial in managing cardiovascular conditions .

Research Findings Summary

Study FocusKey Findings
Anticancer ActivityInduces apoptosis via caspase activation; inhibits tumor growth.
Autophagy MechanismsPromotes autophagy through increased beclin-1 expression.
Other ActivitiesPotential antimicrobial and cardiovascular benefits noted.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on structurally related compounds, enabling a comparative analysis based on functional groups and synthesis strategies. Below is a detailed comparison:

Table 1: Structural and Functional Group Comparison

Compound Name / ID Core Structure Key Substituents Potential Pharmacological Implications
N-[4-(4-Methylpiperazin-1-yl)phenyl]-2-(1-phenyltetrazol-5-yl)sulfanylpropanamide Tetrazole + Piperazine-phenyl Sulfanylpropanamide linker Enhanced solubility, metabolic stability
N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (Compound 41) Pyrazole + Thiazole Acetamide, methylamino group Lipophilicity, possible CYP enzyme interactions

Key Differences and Implications

Tetrazole vs. Thiazole rings (in Compound 41) are associated with π-π stacking in hydrophobic pockets, while tetrazoles may mimic carboxylates in active sites .

Piperazine vs. Acetamide Substituents :

  • The 4-methylpiperazine group in the target compound likely enhances solubility and membrane permeability compared to the acetamide in Compound 41, which may contribute to higher metabolic clearance .

Linker Flexibility :

  • The sulfanylpropanamide linker offers greater conformational flexibility than the rigid thiazole-acetamide structure in Compound 41, possibly enabling broader target engagement .

Table 2: Hypothetical Physicochemical Properties

Property Target Compound Compound 41
LogP (Predicted) ~2.1 (moderate lipophilicity) ~3.5 (higher lipophilicity)
Aqueous Solubility Moderate (due to piperazine) Low (thiazole/acetamide dominance)
Metabolic Stability High (tetrazole resistance to oxidation) Moderate (thiazole susceptible to CYP450)

Research Findings and Limitations

However, insights can be extrapolated:

  • Synthesis Parallels : The general method in (e.g., hydrazone formation, cyclization) could guide the synthesis of the target compound’s tetrazole and piperazine moieties .

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